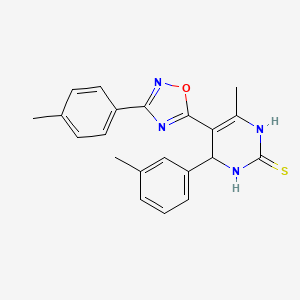
6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
描述
6-methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Methyl-4-(m-tolyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dihydropyrimidine core and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure suggests multiple sites for interaction with biological targets, particularly through the oxadiazole and thione functionalities.
1. Anticholinesterase Activity
Research indicates that compounds containing oxadiazole derivatives can exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that related oxadiazole derivatives possess IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition . The presence of substituents on the oxadiazole ring appears to enhance this activity.
2. Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of similar pyrimidine derivatives. For example, compounds with structural similarities demonstrated notable activity against various bacterial strains, indicating that the thione group may contribute to this effect .
3. Cytotoxicity and Antitumor Activity
The compound's potential as an antitumor agent has been explored through in vitro studies. In one study, derivatives exhibited low cytotoxicity while effectively inhibiting cancer cell proliferation in specific assays . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study 1: Inhibition of Cholinesterases
A series of oxadiazole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The most potent compound showed dual inhibition with IC50 values significantly lower than those of standard inhibitors like donepezil . This suggests that modifications to the oxadiazole ring can lead to enhanced biological activity.
Case Study 2: Antimicrobial Screening
In a screening against common pathogens, a related thione derivative demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations below 50 µg/mL . The study highlighted the importance of the thione functionality in mediating these effects.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates moderate absorption with potential metabolic pathways involving cytochrome P450 enzymes. Toxicological assessments have shown that while some derivatives exhibit low acute toxicity, further studies are needed to evaluate chronic effects and long-term safety profiles .
科学研究应用
Pharmaceutical Applications
The compound exhibits promising activities in various biological assays, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties. The oxadiazole and thione functionalities may enhance this activity by interfering with microbial metabolism or cell wall synthesis.
- Anticancer Potential : Research indicates that compounds with similar dihydropyrimidine structures can inhibit cancer cell proliferation. The incorporation of m-tolyl and p-tolyl groups may contribute to enhanced selectivity towards cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.
Material Science Applications
The unique structure of the compound lends itself to applications in material sciences.
- Polymer Chemistry : The thione group can act as a functional site for polymerization reactions. Research into polymeric materials incorporating this compound could lead to new materials with tailored properties for specific applications such as coatings or adhesives.
- Nanotechnology : The compound's ability to form complexes with metal ions may enable its use in the development of nanomaterials. These materials could have applications in catalysis or as drug delivery systems.
Case Studies
属性
IUPAC Name |
6-methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-12-7-9-15(10-8-12)19-24-20(26-25-19)17-14(3)22-21(27)23-18(17)16-6-4-5-13(2)11-16/h4-11,18H,1-3H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWYYIZJUSDUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















